

Dihydronitidine: A Technical Guide to its Physical and Chemical Properties

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Compound of Interest

Compound Name: Dihydronitidine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydronitidine is a naturally occurring benzophenanthridine alkaloid primarily isolated from plants of the *Zanthoxylum* genus, such as *Zanthoxylum rhoifolium* and *Zanthoxylum heitzii*.^[1] As a member of the benzyloisoquinoline alkaloid family, it has garnered interest for its biological activities, particularly its antiplasmodial properties.^[2] This technical guide provides a comprehensive overview of the known physical and chemical properties of **Dihydronitidine**, tailored for researchers and professionals in drug development. The document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes associated pathways and workflows to facilitate a deeper understanding of this compound.

Core Physical and Chemical Properties

The fundamental physicochemical characteristics of **Dihydronitidine** are crucial for its handling, formulation, and mechanism of action studies. While some experimental values are not readily available in the public domain, computed properties from reliable databases provide valuable estimates.

Property	Value	Source
IUPAC Name	2,3-dimethoxy-12-methyl-13H-[3][4]benzodioxolo[5,6-c]phenanthridine	[5]
Chemical Formula	C ₂₁ H ₁₉ NO ₄	[5]
Molecular Weight	349.4 g/mol	[5]
Exact Mass	349.13140809 Da	[5]
CAS Number	13063-06-4	[5]
Solubility	Poorly soluble in water.[2]	-
logP (XLogP3)	4.2	[5]
Hydrogen Bond Donor Count	0	[5]
Hydrogen Bond Acceptor Count	5	-
Rotatable Bond Count	2	-
Topological Polar Surface Area	40.2 Å ²	[5]
Appearance	Not explicitly reported, but related alkaloids are often crystalline solids.	-
Melting Point	Not explicitly reported.	-
Boiling Point	Not explicitly reported.	-
pKa	Not explicitly reported.	-

Experimental Protocols

Detailed experimental protocols are essential for the verification and expansion of knowledge regarding **Dihydronitidine**'s properties. The following sections describe generalized, yet detailed, methodologies applicable to the determination of key physicochemical parameters for alkaloid compounds like **Dihydronitidine**.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.^[6]

- **Preparation of Saturated Solution:** An excess amount of **Dihydranitidine** is added to a known volume of purified water in a sealed glass flask.
- **Equilibration:** The flask is agitated in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.^[6]
- **Phase Separation:** The suspension is allowed to stand, and the undissolved solid is then separated from the saturated solution by centrifugation followed by filtration through a chemically inert filter (e.g., 0.22 µm PTFE syringe filter) that does not absorb the compound.^[6]
- **Quantification:** The concentration of **Dihydranitidine** in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.^[6] A calibration curve is generated using standard solutions of **Dihydranitidine** at known concentrations for accurate quantification.
- **Data Reporting:** The solubility is reported in units such as mg/mL or µM at the specified temperature.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a robust method for determining the acid dissociation constant (pKa) of ionizable compounds.^[4]

- **Instrument Calibration:** A potentiometer is calibrated using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate pH measurements.^[4]
- **Sample Preparation:** A solution of **Dihydranitidine** is prepared in a suitable solvent system (e.g., water with a co-solvent if necessary due to low solubility) at a known concentration

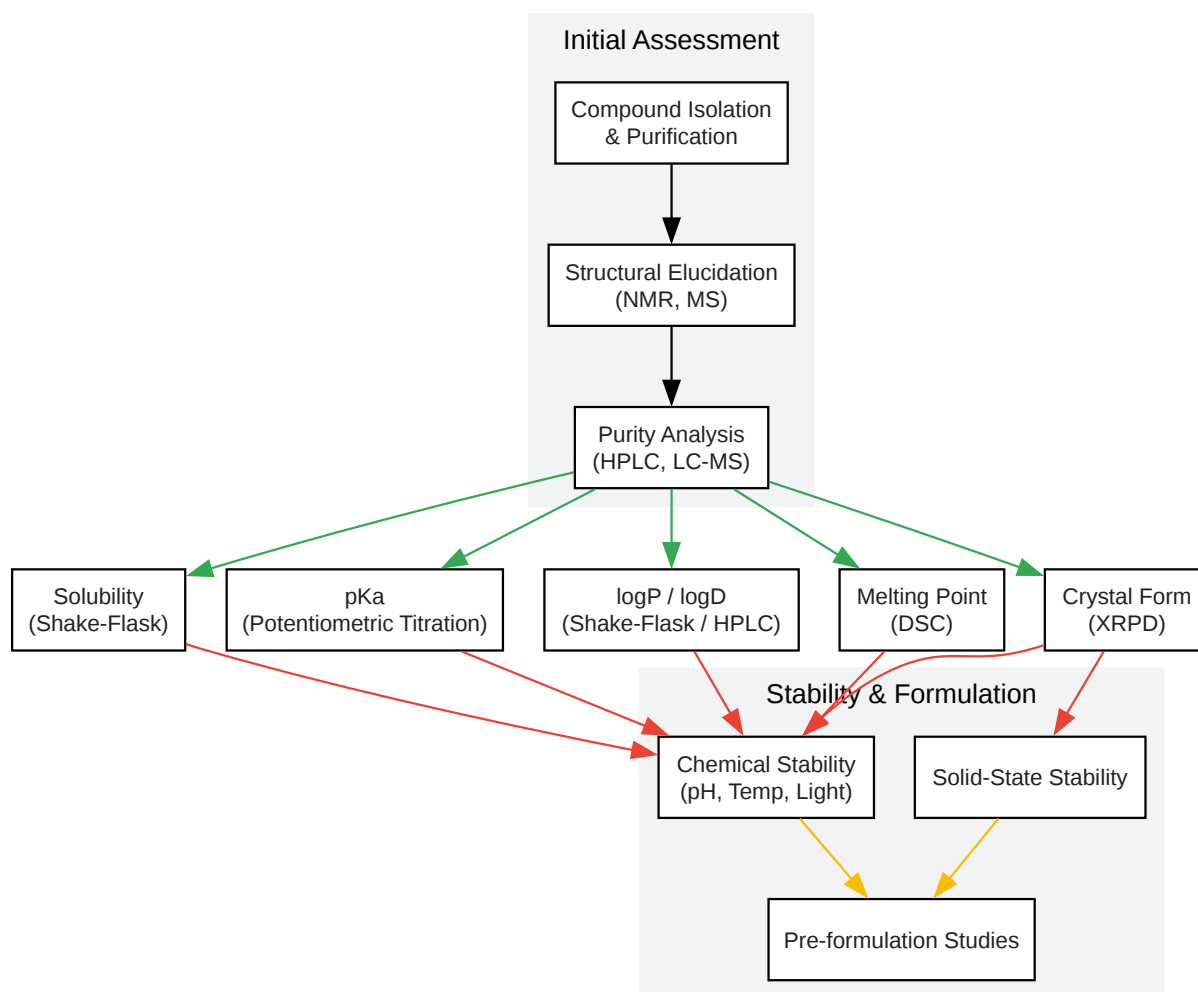
(e.g., 1 mM).[4] The ionic strength of the solution is kept constant using a background electrolyte like 0.15 M KCl.[4]

- Titration: The solution is placed in a reaction vessel with a magnetic stirrer, and a calibrated pH electrode is immersed. The solution is then titrated with a standardized solution of 0.1 M HCl (if the compound is basic) or 0.1 M NaOH (if acidic). The pH is recorded after each incremental addition of the titrant.[4]
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is identified as the inflection point of the sigmoid curve.[4][7]

Visualizations

Physicochemical Characterization Workflow

The following diagram illustrates a general workflow for the comprehensive physicochemical characterization of a novel or isolated compound like **Dihydranitidine**.

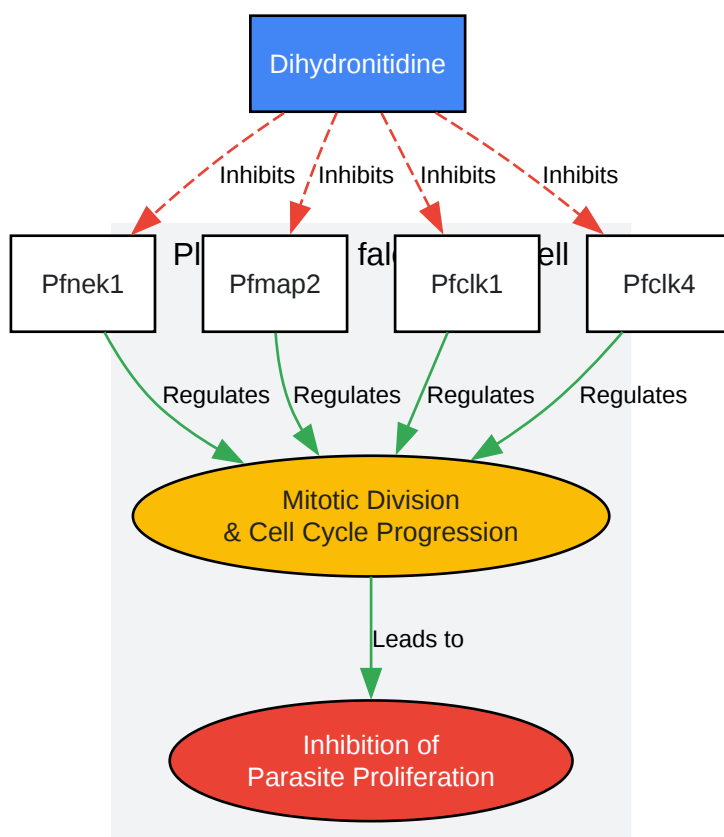


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Caption: Generalized workflow for the physicochemical characterization of a pharmaceutical compound.

Proposed Antiplasmodial Signaling Pathway

Dihydronitidine exhibits slow-acting antiplasmodial activity, suggesting a mechanism of action distinct from faster-acting compounds like nitidine.[2] In silico analyses have predicted that **Dihydronitidine** may act by inhibiting key mitotic division protein kinases in *Plasmodium falciparum*, thereby disrupting the parasite's cell cycle and proliferation.



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